2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane
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Overview
Description
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane is an organoboron compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane typically involves the reaction of azepane with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, often using xylene as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The boron atom can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form boronic acids or esters.
Reduction Reactions: Reduction of the compound can lead to the formation of borohydrides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Boronic Acids and Esters: Formed through oxidation.
Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura reactions.
Scientific Research Applications
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Biological Research: Studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in organic synthesis and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
- tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate
Uniqueness
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane is unique due to its azepane ring structure, which imparts distinct chemical properties compared to other dioxaborolane derivatives
Properties
Molecular Formula |
C12H24BNO2 |
---|---|
Molecular Weight |
225.14 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane |
InChI |
InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)10-8-6-5-7-9-14-10/h10,14H,5-9H2,1-4H3 |
InChI Key |
IYIOMTYWKQJICL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCCN2 |
Origin of Product |
United States |
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